

# The Immunomodulatory Effects of Psora-4: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Psora-4*

Cat. No.: *B1678303*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunomodulatory effects of **Psora-4**, a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3. By elucidating its mechanism of action, detailing key experimental protocols, and presenting its effects in a quantitative and structured manner, this document serves as a comprehensive resource for professionals in the fields of immunology and drug development.

## Core Mechanism of Action: Selective Kv1.3 Channel Blockade

**Psora-4**, chemically known as 5-(4-phenylbutoxy)psoralen, exerts its immunomodulatory effects primarily through the potent and selective blockade of the Kv1.3 potassium channel.<sup>[1]</sup> This channel is a key regulator of T-lymphocyte activation and function. In T-cells, membrane depolarization following T-cell receptor (TCR) engagement activates Kv1.3 channels, leading to potassium efflux. This efflux hyperpolarizes the membrane, maintaining the electrochemical gradient necessary for sustained calcium influx through CRAC channels, a critical step for T-cell activation, proliferation, and cytokine production. By blocking Kv1.3, **Psora-4** inhibits this potassium efflux, leading to membrane depolarization, reduced calcium entry, and subsequent suppression of T-cell effector functions.

**Psora-4** exhibits a high degree of selectivity for Kv1.3, preferentially binding to the C-type inactivated state of the channel. This use-dependent blockade makes it particularly effective in

targeting chronically activated effector memory T-cells (TEM), which are implicated in the pathogenesis of various autoimmune diseases and express high levels of Kv1.3.

## Quantitative Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of **Psora-4** from various studies.

Table 1: Potency of **Psora-4** on Kv1.3 and Other Ion Channels

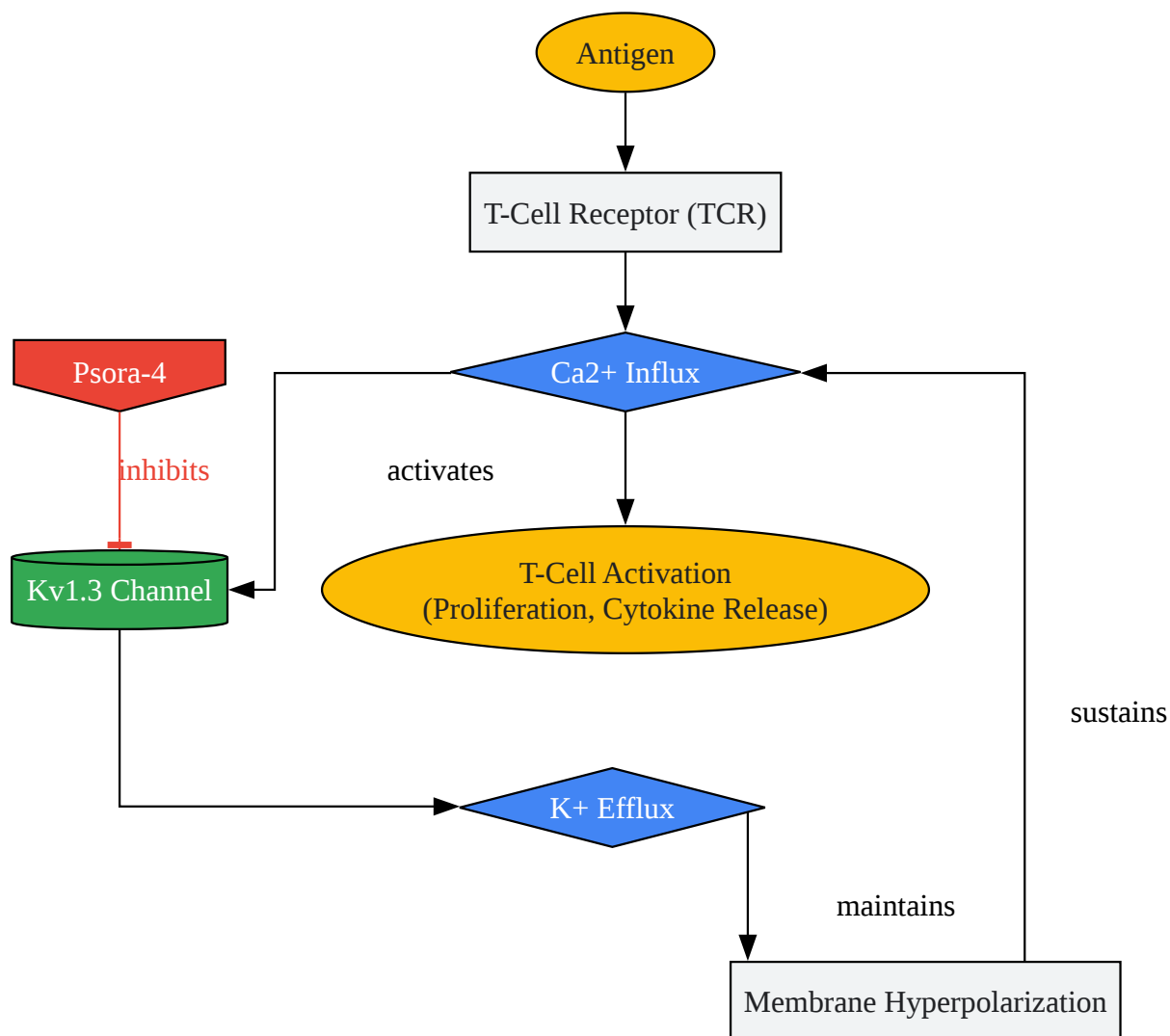
Channel	IC50/EC50	Species	Reference
Kv1.3	3 nM (EC50)	Human	
Kv1.5	7.7 nM (IC50)	Human	
Kv1.1, Kv1.2, Kv1.4, Kv1.7	17- to 70-fold less potent than on Kv1.3	Not Specified	
hERG, Kv3.1, IKCa1, SK1-SK3, BKCa, NaV1.2	No significant effect	Human	

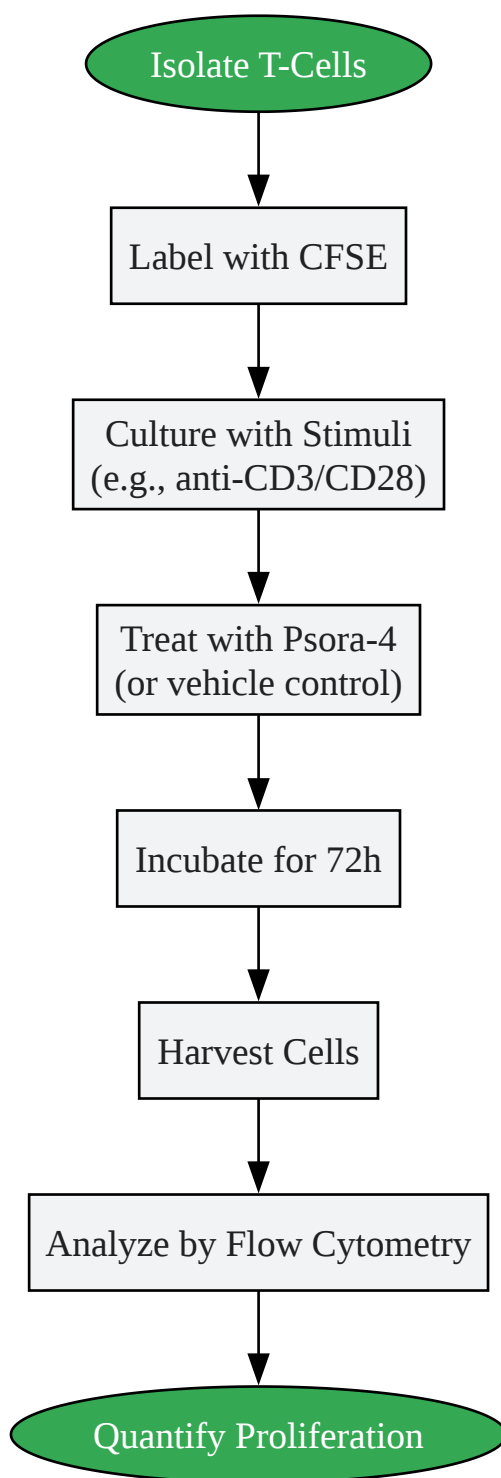
Table 2: Efficacy of **Psora-4** on T-Cell Proliferation

T-Cell Type	EC50	Species	Reference
Myelin-specific effector memory T-cells	25 nM	Human	
Myelin-specific effector memory T-cells	60 nM	Rat	

## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by **Psora-4** and a typical experimental workflow for assessing its impact on T-cell proliferation.





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## References

- 1. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)